

Preparing (R)-TTA-P2 Stock Solution with DMSO: An Application Note and Protocol

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Compound of Interest

Compound Name: (R)-TTA-P2

Cat. No.: B1265283

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of **(R)-TTA-P2** stock solutions using dimethyl sulfoxide (DMSO). **(R)-TTA-P2** is the isomer of TTA-P2, a potent and selective T-type calcium channel blocker, making it a valuable tool for research in neurology and pain management.[1][2] Adherence to proper preparation and storage protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Introduction to (R)-TTA-P2

(R)-TTA-P2 serves as an experimental control in studies involving TTA-P2, a potent inhibitor of T-type calcium channels.[1] TTA-P2 has been shown to penetrate the central nervous system and effectively block native T-type currents in neurons.[1][3] Its mechanism of action involves the inhibition of T-type calcium channels, which play a crucial role in neuronal excitability and pain signaling.[2][4] Understanding the function of these channels is critical in the development of novel therapeutics for neurological disorders such as epilepsy and chronic pain.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative information for **(R)-TTA-P2**.

Table 1: Chemical and Physical Properties of **(R)-TTA-P2**

Property	Value
Molecular Formula	C ₂₁ H ₂₉ Cl ₂ FN ₂ O ₂
Molecular Weight	431.4 g/mol [6]
CAS Number	1072018-68-8[5]
Appearance	Off-white to light yellow solid powder[7]
Purity	>98%[6]

Table 2: Solubility of (R)-TTA-P2 in DMSO

Concentration (mg/mL)	Molar Concentration (mM)	Special Conditions
25	57.95	Ultrasonic and warming to 60°C may be required.[5]
50	115.91	Ultrasonic assistance is needed. Use of newly opened, hygroscopic DMSO is recommended.[1][3]

Table 3: Storage and Stability of (R)-TTA-P2

Form	Storage Temperature	Stability Period
Powder	-20°C	3 years[1][5]
4°C	2 years[1][5]	
In DMSO	-80°C	6 months[1][5][8]
-20°C	1 month[1][5][6][8]	

Experimental Protocols

Materials and Equipment

- (R)-TTA-P2 powder

- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath or heat block (optional, for aiding dissolution)
- Ultrasonic bath (optional, for aiding dissolution)
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM (R)-TTA-P2 Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration in research.^{[1][5]} Adjust calculations accordingly for different desired concentrations.

Step 1: Calculation

- Determine the required mass of **(R)-TTA-P2** using the following formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Final Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$
Example for 1 mL of 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 431.4 \text{ g/mol} / 1000 = 4.314 \text{ mg}$

Step 2: Weighing

- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh the calculated amount of **(R)-TTA-P2** powder into the tube.

Step 3: Dissolution

- Add the appropriate volume of DMSO to the microcentrifuge tube containing the **(R)-TTA-P2** powder.
- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, the following steps can be taken:
 - Warming: Gently warm the solution to 60°C in a water bath or heat block for a short period.[\[3\]](#)[\[5\]](#)
 - Ultrasonication: Place the tube in an ultrasonic bath until the solution is clear.[\[1\]](#)[\[3\]](#)[\[5\]](#)
 - Note: It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[\[1\]](#)[\[3\]](#)[\[5\]](#)

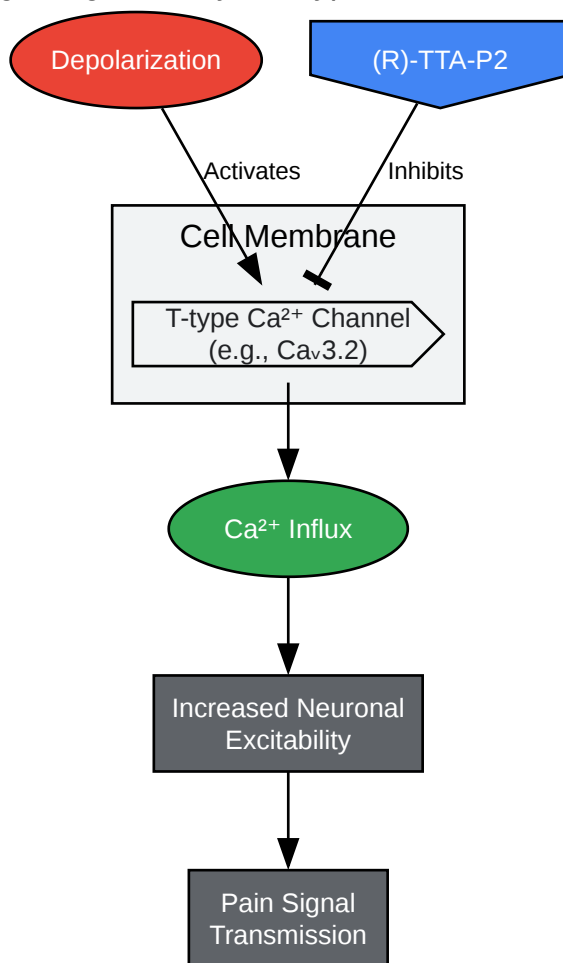
Step 4: Aliquoting and Storage

- Once the **(R)-TTA-P2** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[5\]](#)
- Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Visualizations

T-type Calcium Channel Signaling Pathway

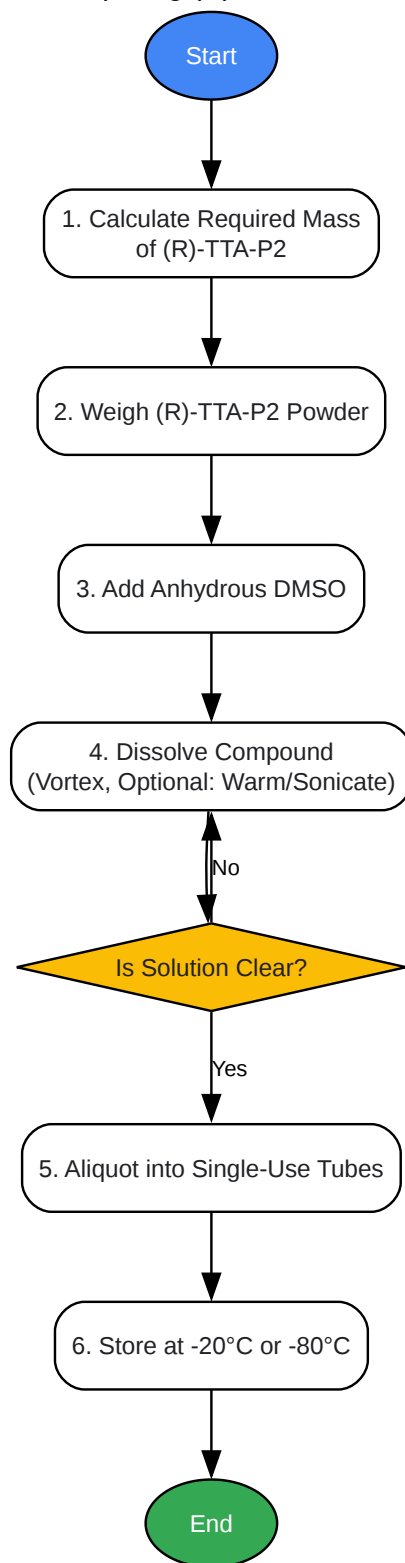
Simplified Signaling Pathway of T-type Calcium Channel Blockade

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Caption: T-type Calcium Channel Blockade by **(R)-TTA-P2**.

Experimental Workflow for Stock Solution Preparation

Workflow for Preparing (R)-TTA-P2 Stock Solution



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Caption: **(R)-TTA-P2** Stock Solution Preparation Workflow.

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